molecular formula C18H16N4O2 B232186 Benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid CAS No. 19226-31-4

Benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid

Cat. No. B232186
CAS RN: 19226-31-4
M. Wt: 320.3 g/mol
InChI Key: MZBTYPBDLLSKQZ-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid is a chemical compound used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor and antiviral activity, making it a potential candidate for the development of new drugs. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.

Mechanism of Action

The mechanism of action for benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and viral replication. Further research is needed to fully elucidate the mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis B. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid in lab experiments is its potential as a lead compound for the development of new drugs. However, its limited solubility in water and potential toxicity at high concentrations may limit its use in certain experiments. Additionally, further research is needed to determine its safety and efficacy in vivo.

Future Directions

For the research and development of benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid include:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications.
2. Development of new synthetic methods to improve its solubility and reduce potential toxicity.
3. Investigation of its potential as a ligand in the synthesis of metal complexes for catalytic applications.
4. Exploration of its potential as a lead compound for the development of new drugs for the treatment of cancer and viral infections.
5. In vivo studies to determine its safety and efficacy.

Synthesis Methods

The synthesis method for benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid involves the reaction of benzoic anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid in the presence of a catalyst. The resulting compound is a white crystalline powder with a melting point of 215-217°C.

properties

CAS RN

19226-31-4

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

[(Z)-N-(4,5-dimethyltriazol-1-yl)-C-phenylcarbonimidoyl] benzoate

InChI

InChI=1S/C18H16N4O2/c1-13-14(2)22(21-19-13)20-17(15-9-5-3-6-10-15)24-18(23)16-11-7-4-8-12-16/h3-12H,1-2H3/b20-17-

InChI Key

MZBTYPBDLLSKQZ-JZJYNLBNSA-N

Isomeric SMILES

CC1=C(N(N=N1)/N=C(/C2=CC=CC=C2)\OC(=O)C3=CC=CC=C3)C

SMILES

CC1=C(N(N=N1)N=C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(N(N=N1)N=C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C

synonyms

N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzimidic acid benzoic anhydride

Origin of Product

United States

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